Benzamide, N-benzoyl-N-(phenylmethyl)-

Description

BenchChem offers high-quality Benzamide, N-benzoyl-N-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-benzoyl-N-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

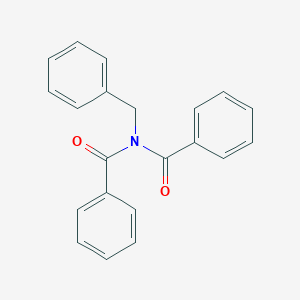

Structure

2D Structure

3D Structure

Properties

CAS No. |

19264-38-1 |

|---|---|

Molecular Formula |

C21H17NO2 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-benzoyl-N-benzylbenzamide |

InChI |

InChI=1S/C21H17NO2/c23-20(18-12-6-2-7-13-18)22(16-17-10-4-1-5-11-17)21(24)19-14-8-3-9-15-19/h1-15H,16H2 |

InChI Key |

NQMLUSZVMOQRIW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, N-benzoyl-N-(phenylmethyl)-, also known as N-benzyl-N-benzoylbenzamide, is a tertiary amide of interest in organic synthesis and medicinal chemistry. Its structure, featuring two benzoyl groups attached to a benzylamine nitrogen, presents a unique scaffold for further chemical exploration. This technical guide provides a comprehensive overview of the proposed synthesis pathways for this compound, based on established chemical principles and analogous reactions. While specific experimental data for the direct synthesis and characterization of Benzamide, N-benzoyl-N-(phenylmethyl)- is not extensively available in the reviewed scientific literature, this document outlines the most probable synthetic routes and provides detailed methodologies for key related transformations.

Proposed Synthesis Pathways

The primary and most logical synthetic route to Benzamide, N-benzoyl-N-(phenylmethyl)- involves the N-acylation of N-benzylbenzamide. An alternative, though potentially less controlled, method is the exhaustive N-acylation of benzylamine.

Pathway 1: N-Acylation of N-Benzylbenzamide

This pathway is a direct and controlled method to introduce the second benzoyl group onto the nitrogen atom of N-benzylbenzamide. The reaction is a nucleophilic acyl substitution, where the secondary amide nitrogen of N-benzylbenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This reaction is typically carried out under Schotten-Baumann conditions.[1]

Reaction Scheme:

Caption: Proposed synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)-.

Experimental Protocol (General Schotten-Baumann Conditions):

While a specific protocol for the N-benzoylation of N-benzylbenzamide is not detailed in the literature reviewed, a general procedure for Schotten-Baumann reactions can be adapted.

-

Dissolution: Dissolve N-benzylbenzamide in a suitable inert organic solvent, such as tetrahydrofuran or dichloromethane.

-

Base Addition: Add an aqueous solution of a base, typically sodium hydroxide or potassium carbonate, to the reaction mixture. This will act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Add benzoyl chloride dropwise to the stirred, biphasic mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine to remove any remaining base and salts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Pathway 2: Exhaustive N-Acylation of Benzylamine

This alternative pathway involves the reaction of benzylamine with at least two equivalents of an acylating agent like benzoyl chloride.[1] This method would first form N-benzylbenzamide, which would then undergo a second acylation in situ to yield the desired tertiary amide. Controlling the reaction to prevent the formation of byproducts and ensure complete di-acylation could be challenging.

Reaction Scheme:

Caption: Exhaustive acylation of benzylamine.

Data on Precursors and Analogous Compounds

Due to the lack of specific quantitative data for Benzamide, N-benzoyl-N-(phenylmethyl)-, the following tables summarize available data for the key precursor, N-benzylbenzamide, and related starting materials.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Benzylamine | C₇H₉N | 107.15 | 100-46-9 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 98-88-4 |

| N-Benzylbenzamide | C₁₄H₁₃NO | 211.26 | 1485-70-7[2] |

| Benzamide, N-benzoyl-N-(phenylmethyl)- | C₂₁H₁₇NO₂ | 315.37 | 19264-38-1[1] |

Table 2: Reported Yields for N-Benzylbenzamide Synthesis

| Reaction | Reagents | Yield (%) | Reference |

| Amidation | Benzoic Acid, Benzylamine, PPh₃, I₂ | 99% | [3] |

| Amidation | Benzoic Acid, Benzylamine (Microwave, Silica Gel) | 96% | [4] |

Table 3: Spectroscopic Data for N-Benzylbenzamide

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.79 (d, J = 7.1 Hz, 2H), 7.48−7.51(t, J = 7.1 Hz, 1H), 7.41−7.44 (m, 2H), 7.32−7.36 (m, 4H), 7.26−7.31 (m, 1H), 6.44 (brs, 1H), 4.65 (d, J = 5.5 Hz, 2H)[5] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 167.5, 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1, 44.2[5] |

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of Benzamide, N-benzoyl-N-(phenylmethyl)- based on the proposed N-acylation of N-benzylbenzamide.

Caption: General experimental workflow.

Conclusion

The synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)- is most plausibly achieved through the N-acylation of N-benzylbenzamide, likely under Schotten-Baumann conditions. While direct experimental validation and characterization data for the final product are sparse in the available literature, the methodologies for the synthesis of the precursor, N-benzylbenzamide, are well-established and high-yielding. Researchers aiming to synthesize the title compound should focus on optimizing the acylation of N-benzylbenzamide and thoroughly characterizing the resulting product to confirm its identity. The information provided in this guide serves as a foundational resource for the development of a robust synthetic protocol.

References

An In-depth Technical Guide on the Potential Mechanism of Action of Benzamide, N-benzoyl-N-(phenylmethyl)-

Disclaimer: Extensive searches for "Benzamide, N-benzoyl-N-(phenylmethyl)-," also known as N,N-dibenzoylbenzylamine, have not yielded detailed spectroscopic, crystallographic, or biological activity data in the public scientific literature.[1] This suggests that the compound is not extensively studied. This guide, therefore, explores the potential mechanisms of action based on the known biological activities of structurally related N-substituted benzamide derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals as a theoretical framework for investigating this and similar compounds.

Introduction to N-Substituted Benzamides

The N-substituted benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][3][4] Derivatives of this class have been developed as antipsychotics, antiemetics, and more recently, as agents targeting cancer and neurodegenerative diseases.[2][5][6] The biological activity of these compounds is highly dependent on the nature and position of substituents on both the benzoyl and the N-phenyl rings.

Given the structure of Benzamide, N-benzoyl-N-(phenylmethyl)-, with a benzyl group and an additional benzoyl group on the amide nitrogen, its potential mechanism of action could be multifaceted. Below, we explore plausible molecular targets and signaling pathways based on the activities of related compounds.

Potential Molecular Targets and Mechanisms of Action

Based on the activities of other N-substituted benzamides, several potential mechanisms of action for Benzamide, N-benzoyl-N-(phenylmethyl)- can be hypothesized.

Dopamine Receptor Antagonism

A significant number of N-substituted benzamides function as dopamine D2 and D3 receptor antagonists.[5] Compounds like amisulpride are selective for mesolimbic D2 and D3 receptors.[5] At low doses, they can block presynaptic autoreceptors, leading to an increase in dopamine release, while at higher doses, they block postsynaptic receptors, resulting in an antipsychotic effect.[5]

-

Hypothesized Action: Benzamide, N-benzoyl-N-(phenylmethyl)- could potentially act as a dopamine receptor antagonist. The bulky N-substituents might confer selectivity for specific dopamine receptor subtypes.

Tubulin Polymerization Inhibition

Recent studies have identified N-benzylbenzamide derivatives as potent inhibitors of tubulin polymerization.[7][8] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[7][8] One study reported a novel N-benzylbenzamide derivative with IC50 values in the nanomolar range against several cancer cell lines.[7][8]

-

Hypothesized Action: The N-benzylbenzamide core within Benzamide, N-benzoyl-N-(phenylmethyl)- suggests it could function as a tubulin polymerization inhibitor. This would impart antiproliferative and anti-vascular activities.[7][8]

Histone Deacetylase (HDAC) Inhibition

Some N-substituted benzamide derivatives have been developed as histone deacetylase (HDAC) inhibitors.[3][9] These compounds typically chelate the zinc ion in the active site of HDACs, leading to hyperacetylation of histones and other proteins, which in turn affects gene expression and can induce cell cycle arrest and apoptosis in cancer cells.[3]

-

Hypothesized Action: While the structure of Benzamide, N-benzoyl-N-(phenylmethyl)- does not contain a typical zinc-binding group, the amide carbonyls could potentially interact with the active site of HDACs.

Cholinesterase Inhibition

A series of N-benzyl benzamide derivatives have been identified as selective and potent inhibitors of butyrylcholinesterase (BChE), with potential applications in the treatment of advanced Alzheimer's disease.[6] These compounds have demonstrated neuroprotective effects and the ability to improve cognitive function in preclinical models.[6]

-

Hypothesized Action: The N-benzylbenzamide moiety suggests a potential for Benzamide, N-benzoyl-N-(phenylmethyl)- to inhibit cholinesterases, particularly BChE.

Other Potential Targets

N-substituted benzamides have also been investigated for a variety of other biological activities, including:

-

Antiprotozoal activity against parasites like Plasmodium falciparum and Leishmania donovani.[10][11]

-

Antimicrobial and antibiofilm activity .[12]

-

Inhibition of tyrosinase .

-

Inhibition of thymidylate synthase , a key enzyme in DNA synthesis.[13]

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the mechanism of action of Benzamide, N-benzoyl-N-(phenylmethyl)-, a systematic approach involving a series of in vitro and in cellulo assays is required.

Target-Based Screening

A panel of assays targeting the hypothesized proteins should be conducted.

Table 1: Proposed Target-Based Assays

| Hypothesized Target | Assay Type | Key Parameters to Measure | Example Protocol Reference |

| Dopamine Receptors | Radioligand Binding Assay | Ki for D1, D2, D3, D4, D5 receptors | (Published methodologies for receptor binding assays) |

| Tubulin | Tubulin Polymerization Assay | IC50 for inhibition of tubulin polymerization | (Commercially available tubulin polymerization assay kits) |

| Histone Deacetylases | HDAC Activity Assay | IC50 for a panel of HDAC isoforms | (Published protocols for fluorescent HDAC activity assays) |

| Cholinesterases | Ellman's Assay | IC50 for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) | (Standard Ellman's method for cholinesterase activity) |

Cell-Based Assays

Following target identification, cell-based assays should be performed to confirm the mechanism of action in a biological context.

Table 2: Proposed Cell-Based Assays

| Hypothesized Mechanism | Cell Line(s) | Assay Type | Key Parameters to Measure |

| Antiproliferative Activity | Panel of cancer cell lines (e.g., MCF-7, A549, HCT-116) | MTT or CellTiter-Glo Assay | GI50 (concentration for 50% growth inhibition) |

| Cell Cycle Analysis | Relevant cancer cell line | Flow Cytometry with Propidium Iodide | Percentage of cells in G1, S, and G2/M phases |

| Apoptosis Induction | Relevant cancer cell line | Annexin V/PI Staining and Flow Cytometry | Percentage of apoptotic cells |

| Neuronal Protection | Neuronal cell line (e.g., SH-SY5Y) with induced oxidative stress | Cell Viability Assay | Neuroprotective effect against toxins |

Visualizing Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothesized signaling pathway and a general experimental workflow for elucidating the mechanism of action.

Caption: Hypothesized signaling pathway for tubulin polymerization inhibition.

Caption: General experimental workflow for mechanism of action elucidation.

Conclusion

While direct experimental evidence for the mechanism of action of Benzamide, N-benzoyl-N-(phenylmethyl)- is currently lacking in the scientific literature, its chemical structure suggests several plausible biological targets. Based on the known activities of related N-substituted benzamides, this compound could potentially act as a dopamine receptor antagonist, a tubulin polymerization inhibitor, an HDAC inhibitor, or a cholinesterase inhibitor. Further investigation through a systematic series of in vitro and in cellulo experiments is necessary to elucidate its precise mechanism of action. The experimental framework and hypothesized pathways presented in this guide offer a starting point for such an investigation.

References

- 1. Benzamide, N-benzoyl-N-(phenylmethyl)- | 19264-38-1 | Benchchem [benchchem.com]

- 2. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. research.uniupo.it [research.uniupo.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of N-naphthoyl-phenylglyoxamide-based small molecular antimicrobial peptide mimics as novel antimicrobial agents and biofilm inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis and biological evaluation of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzamide, N-benzoyl-N-(phenylmethyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzamide, N-benzoyl-N-(phenylmethyl)-, a tertiary amide of significant interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental data, this document synthesizes known information and presents a detailed, theoretically grounded protocol for its synthesis. This guide also explores its physicochemical properties and potential biological significance based on its structural characteristics.

Introduction

Benzamide, N-benzoyl-N-(phenylmethyl)-, with the CAS number 19264-38-1, is a complex tertiary amide. Unlike primary and secondary amides, the nitrogen atom in this molecule is bonded to a benzyl group and two benzoyl groups, precluding its participation as a hydrogen bond donor. This structural feature is of considerable interest in medicinal chemistry as it can significantly influence a molecule's interaction with biological targets. While specific research on this compound is not prominent in the literature, its synthesis and properties can be inferred from established principles of organic chemistry.

Physicochemical Properties

Detailed experimental data on the physical properties of Benzamide, N-benzoyl-N-(phenylmethyl)- are scarce. However, based on its high molecular weight and aromatic character, it is predicted to be a crystalline solid at room temperature. Its high lipophilicity, owing to the three benzene rings, suggests low solubility in water but good solubility in common organic solvents.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₇NO₂ | Calculated |

| Molecular Weight | 315.37 g/mol | |

| CAS Number | 19264-38-1 | |

| Predicted Physical State | Crystalline Solid | Inferred |

| Predicted Solubility | Low in water; soluble in organic solvents |

Synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)-

The most plausible and direct method for the synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)- is through the N-acylation of N-benzylbenzamide with benzoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions.

Proposed Synthetic Pathway: Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the synthesis of amides and esters using an acid chloride and an alcohol or amine in the presence of a base. In this context, the secondary amide, N-benzylbenzamide, acts as the nucleophile.

Caption: Proposed synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)-.

Detailed Experimental Protocol (Theoretical)

Materials:

-

N-Benzylbenzamide

-

Benzoyl chloride

-

10% Aqueous sodium hydroxide solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N-benzylbenzamide (1 equivalent) in dichloromethane.

-

To this solution, add a 10% aqueous solution of sodium hydroxide (2 equivalents).

-

Cool the biphasic mixture in an ice bath to 0-5 °C.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the vigorously stirred mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure Benzamide, N-benzoyl-N-(phenylmethyl)-.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis.

Spectroscopic Data

Predicted Spectroscopic Features:

-

¹H NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm. The benzylic protons (-CH₂-) would likely appear as a singlet around 5.0 ppm.

-

¹³C NMR: Carbonyl carbons would resonate around 170 ppm. Aromatic carbons would be observed between 120-140 ppm, and the benzylic carbon would be in the 50-60 ppm range.

-

IR Spectroscopy: The most prominent peaks would be the C=O stretching vibrations of the amide groups, expected around 1680-1700 cm⁻¹. The absence of an N-H stretch (typically around 3300 cm⁻¹) would be a key feature.

Biological and Medicinal Chemistry Context

While no specific biological activities have been reported for Benzamide, N-benzoyl-N-(phenylmethyl)-, its structure as a tertiary amide has significant implications from a medicinal chemistry perspective.

-

Lack of Hydrogen Bond Donation: Unlike primary and secondary amides, this molecule cannot act as a hydrogen bond donor. This would fundamentally alter its potential binding modes with biological targets such as enzymes and receptors, which often rely on hydrogen bonding interactions.

-

High Lipophilicity: The presence of three aromatic rings results in a highly lipophilic molecule, which would likely facilitate crossing cell membranes but may also lead to poor aqueous solubility and potential issues with bioavailability.

-

Steric Hindrance: The bulky benzoyl and benzyl groups create a defined three-dimensional shape and sterically hinder the nitrogen atom, making its lone pair of electrons less available.

Spectroscopic and Structural Elucidation of N-Benzoyl-N-(phenylmethyl)-benzamide: A Technical Overview

Introduction

N-Benzoyl-N-(phenylmethyl)-benzamide is a tertiary amide characterized by the presence of two benzoyl groups and one benzyl group attached to a central nitrogen atom. This technical guide provides a summary of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental data for this specific molecule, this guide also includes spectroscopic data for the closely related secondary amide, N-benzylbenzamide , for comparative purposes. The methodologies for obtaining such spectroscopic data are also detailed.

Spectroscopic Data for a Related Compound: N-Benzylbenzamide

For reference, the spectroscopic data for N-benzylbenzamide (C₁₄H₁₃NO), a structurally similar secondary amide, is presented below.

Table 1: ¹H NMR Spectroscopic Data for N-Benzylbenzamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.79 | d | 7.1 | 2H, ortho-protons of benzoyl group |

| 7.48-7.51 | t | 7.1 | 1H, para-proton of benzoyl group |

| 7.41-7.44 | m | - | 2H, meta-protons of benzoyl group |

| 7.32-7.36 | m | - | 4H, protons of benzyl group |

| 7.26-7.31 | m | - | 1H, para-proton of benzyl group |

| 6.44 | br s | - | 1H, NH |

| 4.65 | d | 5.5 | 2H, CH₂ |

| Solvent: CDCl₃, Spectrometer Frequency: 500 MHz.[1] |

Table 2: ¹³C NMR Spectroscopic Data for N-Benzylbenzamide

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C=O |

| 138.2 | Quaternary C (benzyl) |

| 134.5 | Quaternary C (benzoyl) |

| 131.7 | CH (para-benzoyl) |

| 128.9 | CH (benzyl) |

| 128.7 | CH (ortho-benzoyl) |

| 128.1 | CH (benzyl) |

| 127.7 | CH (meta-benzoyl) |

| 127.1 | CH (benzyl) |

| 44.2 | CH₂ |

| Solvent: CDCl₃, Spectrometer Frequency: 125 MHz.[1] |

Table 3: IR Spectroscopic Data for N-Benzylbenzamide

| Wavenumber (cm⁻¹) | Assignment |

| 3292 | N-H Stretching |

| 2962, 2931 | C-H Stretching |

| 1633 | C=O Stretching (Amide I) |

| 1552 | N-H Bending (Amide II) |

| [2] |

Table 4: Mass Spectrometry Data for N-Benzylbenzamide

| m/z | Interpretation |

| 211 | [M]⁺ (Molecular Ion)[3][4] |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation)[3][4] |

| 91 | [C₇H₇]⁺ (Tropylium cation) |

| Ionization Method: Electron Impact (EI).[2] |

Experimental Protocols

The following sections outline the general procedures for acquiring NMR, IR, and MS spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small quantity of the analyte (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : The NMR spectra are recorded on a spectrometer, such as a Bruker or Jeol instrument, operating at a specific frequency for protons (e.g., 400 or 500 MHz).

-

Data Acquisition :

-

For ¹H NMR, the spectral width is set to encompass all proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is wider (typically 0-220 ppm), and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid Samples : The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil).

-

Liquid Samples : A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation : An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography (GC-MS) is a common method where the sample is first separated on a GC column before entering the mass spectrometer. Direct infusion via a syringe pump can also be used.

-

Ionization : The sample molecules are ionized. Electron Impact (EI) is a common hard ionization technique that causes extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a soft ionization technique often used for less volatile or thermally labile molecules, typically showing the molecular ion peak.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Potential Biological Activities of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Technical Guide for Researchers

Introduction

Benzamide, N-benzoyl-N-(phenylmethyl)-, a tertiary amide with the chemical formula C₂₁H₁₇NO₂, presents a unique structural scaffold that, while currently under-investigated, holds potential for diverse biological activities. Its high lipophilicity and the absence of a hydrogen bond donor distinguish it from many biologically active secondary amides, suggesting novel interaction possibilities with biological targets. This technical guide provides an in-depth analysis of the potential biological activities of Benzamide, N-benzoyl-N-(phenylmethyl)- based on the known bioactivities of its core chemical moiety, the N-benzylbenzamide scaffold. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

While direct experimental data on the biological effects of Benzamide, N-benzoyl-N-(phenylmethyl)- is not yet available in the scientific literature, the N-benzylbenzamide framework is a well-established pharmacophore. Derivatives of N-benzylbenzamide have demonstrated significant activity in several key areas of therapeutic interest, including oncology, dermatology, and metabolic diseases. This guide will explore these potential activities, providing quantitative data from studies on related compounds, detailed experimental protocols for assessing these activities, and visualizations of the relevant biological pathways.

Potential Therapeutic Targets and Biological Activities

Based on the activities of structurally related N-benzylbenzamide derivatives, the following areas represent promising avenues for the investigation of Benzamide, N-benzoyl-N-(phenylmethyl)-.

Tubulin Polymerization Inhibition for Anticancer Applications

A significant body of research has identified N-benzylbenzamide derivatives as potent inhibitors of tubulin polymerization, a critical process for cell division.[1][2] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism is a clinically validated strategy for cancer therapy.

Quantitative Data for N-benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors

| Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |

| 20b | HCT116 (Colon) | 12 | [1] |

| A549 (Lung) | 15 | [1] | |

| MCF-7 (Breast) | 27 | [1] | |

| 13n (MY-1388) | MGC-803 (Gastric) | 8 | [2] |

| SGC-7901 (Gastric) | 9 | [2] | |

| K562 (Leukemia) | 12 | [2] |

Signaling Pathway for Tubulin Polymerization and Cell Cycle Arrest

Caption: Inhibition of tubulin polymerization by N-benzylbenzamide derivatives leading to mitotic arrest and apoptosis.

Tyrosinase Inhibition for Dermatological Applications

Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[3][4][5] By inhibiting tyrosinase, these compounds can reduce melanin production, making them attractive candidates for the treatment of hyperpigmentation disorders and for use in skin-lightening cosmetic products.

Quantitative Data for N-benzylbenzamide Derivatives as Tyrosinase Inhibitors

| Compound | Target | IC₅₀ (µM) | Reference |

| 15 | Mushroom Tyrosinase | 2.2 | [3][4] |

| N'-phenylbenzohydrazide | Mushroom Tyrosinase | 10.5 | [6] |

| N'-(benzoyloxy)benzamide | Mushroom Tyrosinase | 2.5 | [6] |

| 1b | Mushroom Tyrosinase | 0.2 | [7] |

Melanin Biosynthesis Pathway and Tyrosinase Inhibition

Caption: The role of tyrosinase in melanin synthesis and its inhibition by N-benzylbenzamide derivatives.

Dual Soluble Epoxide Hydrolase (sEH) and PPARγ Modulation for Metabolic Diseases

N-benzylbenzamide derivatives have been designed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor-gamma (PPARγ), two important targets in the management of metabolic syndrome.[8] Inhibition of sEH increases the levels of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), while PPARγ agonism improves insulin sensitivity. A dual-acting agent could offer a comprehensive treatment for conditions like type 2 diabetes and hypertension.

Quantitative Data for an N-benzylbenzamide Derivative as a Dual sEH/PPARγ Modulator

| Compound | Target | IC₅₀ / EC₅₀ (µM) | Reference |

| 14c | sEH (inhibition) | 0.3 | [8] |

| PPARγ (activation) | 0.3 | [8] |

Signaling Pathways for sEH and PPARγ

Caption: Dual modulation of sEH and PPARγ pathways by an N-benzylbenzamide derivative.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols based on their specific experimental setup and reagents.

Experimental Workflow: Screening for Potential Biological Activity

Caption: A generalized workflow for the biological screening of Benzamide, N-benzoyl-N-(phenylmethyl)-.

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of a test compound on the polymerization of purified tubulin into microtubules.[9][10][11]

-

Materials:

-

Purified tubulin (e.g., porcine brain tubulin, >99% pure)

-

Tubulin Polymerization Assay Kit (containing fluorescent reporter, GTP, and buffer)

-

Test compound (dissolved in DMSO)

-

Positive controls (e.g., paclitaxel for stabilization, colchicine or nocodazole for destabilization)

-

Negative control (DMSO vehicle)

-

96-well, black, flat-bottom microplate

-

Fluorescence plate reader with temperature control (37°C)

-

-

Procedure:

-

Prepare the tubulin solution (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol) containing a fluorescent reporter.

-

Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include positive and negative controls.

-

Initiate the reaction by adding the tubulin solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Monitor tubulin polymerization by measuring the increase in fluorescence intensity over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths (e.g., 360 nm and 450 nm).

-

Calculate the rate of polymerization (Vmax) for each concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Tyrosinase Inhibition Assay (Spectrophotometric)

This assay measures the ability of a test compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.[12][13][14]

-

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., kojic acid)

-

Negative control (DMSO vehicle)

-

96-well, clear, flat-bottom microplate

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound at various concentrations.

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance of the formed dopachrome at 475 nm.

-

Calculate the percentage of tyrosinase inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay screens for inhibitors of sEH based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.[15][16][17]

-

Materials:

-

Recombinant human sEH

-

sEH fluorometric substrate (e.g., PHOME)

-

Assay buffer

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

-

Negative control (DMSO vehicle)

-

96-well, black or clear, flat-bottom microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Add assay buffer, sEH enzyme, and the test compound at various concentrations to the wells of a 96-well plate.

-

Pre-incubate the mixture for a specified time (e.g., 5-15 minutes) at room temperature.

-

Initiate the reaction by adding the sEH substrate to each well.

-

Measure the fluorescence intensity kinetically over a period of 15-30 minutes or as an endpoint reading after a fixed incubation time (e.g., 30 minutes) at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.

-

Calculate the rate of reaction or the endpoint fluorescence for each concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

PPARγ Activity Assay (Cell-Based Reporter Assay)

This assay measures the ability of a test compound to activate the PPARγ transcription factor in a cellular context.[18][19][20]

-

Materials:

-

A cell line engineered to express human PPARγ and a PPARγ-responsive reporter gene (e.g., luciferase).

-

Cell culture medium and supplements.

-

Test compound (dissolved in DMSO).

-

Positive control (e.g., rosiglitazone).

-

Negative control (DMSO vehicle).

-

96-well, white, opaque cell culture plates.

-

Luciferase detection reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with the test compound at various concentrations, including positive and negative controls.

-

Incubate for 24 hours to allow for transcriptional activation and reporter protein expression.

-

Lyse the cells and add the luciferase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the fold activation relative to the vehicle control.

-

Determine the EC₅₀ value by plotting the fold activation against the logarithm of the test compound concentration.

-

Conclusion and Future Directions

Benzamide, N-benzoyl-N-(phenylmethyl)- represents an unexplored region of chemical space. While direct biological data is currently lacking, the well-documented activities of the N-benzylbenzamide scaffold strongly suggest its potential as a modulator of several key therapeutic targets. The structural features of Benzamide, N-benzoyl-N-(phenylmethyl)-, particularly its high lipophilicity and lack of a hydrogen bond donor, may confer unique pharmacological properties, including improved cell permeability or altered target binding, when compared to its secondary amide analogues.

Future research should focus on the synthesis and in vitro screening of Benzamide, N-benzoyl-N-(phenylmethyl)- using the assays outlined in this guide. Initial investigations into its potential as a tubulin polymerization inhibitor, tyrosinase inhibitor, and sEH/PPARγ modulator are highly recommended. Positive results from these primary screens would warrant further investigation into its mechanism of action, structure-activity relationships, and potential for development as a novel therapeutic agent. The information and protocols provided herein serve as a comprehensive starting point for researchers to unlock the potential biological activity of this intriguing molecule.

References

- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ccspublishing.org.cn [ccspublishing.org.cn]

- 3. N-Benzylbenzamides: a new class of potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adamantyl N-benzylbenzamide: new series of depigmentation agents with tyrosinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities | Vietnam Journal of Science and Technology [vjs.ac.vn]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro tubulin polymerization assay [bio-protocol.org]

- 10. Tubulin polymerization assay [bio-protocol.org]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tyrosinase inhibition assay [bio-protocol.org]

- 13. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]

- 15. assaygenie.com [assaygenie.com]

- 16. agilent.com [agilent.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. raybiotech.com [raybiotech.com]

- 19. researchgate.net [researchgate.net]

- 20. indigobiosciences.com [indigobiosciences.com]

In Silico Modeling and Docking Studies of Benzamide Derivatives: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Preamble: A comprehensive review of scientific literature and databases reveals a notable absence of specific in silico modeling and molecular docking studies for the compound Benzamide, N-benzoyl-N-(phenylmethyl)- (CAS No. 19264-38-1).[1] While its unique structural characteristics, such as high lipophilicity and the lack of a hydrogen bond donor, make it an interesting subject for future investigation, no peer-reviewed articles detailing its interaction with biological targets have been published.[1]

This technical guide, therefore, pivots to closely related and well-studied benzamide derivatives to provide a robust framework for applying in silico modeling and docking techniques. By examining published research on similar compounds, this paper will detail the necessary experimental protocols, present quantitative data, and visualize the associated biological pathways and workflows, thereby offering a blueprint for potential future studies on "Benzamide, N-benzoyl-N-(phenylmethyl)-".

Case Study 1: N-Substituted Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

A series of N-substituted benzamide derivatives, designed based on the structure of Entinostat (MS-275), have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[2] Molecular docking was employed to understand the binding affinity of these compounds towards histone deacetylase (HDAC) enzymes, which are crucial regulators of gene expression.[2]

Quantitative Data Summary

The in vitro anti-proliferative activity of these derivatives was quantified by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | MCF-7 (IC50 in μM) | MDA-MB-231 (IC50 in μM) | K562 (IC50 in μM) | A549 (IC50 in μM) |

| 13h | >40 | 2.13 | 1.89 | 3.24 |

| 13k | 1.54 | 3.45 | 2.11 | 4.56 |

| MS-275 | 1.23 | 2.58 | 1.95 | 3.87 |

| Table 1: In vitro anti-proliferative activity (IC50) of selected N-substituted benzamide derivatives compared to the reference drug MS-275 against four human cancer cell lines. Data sourced from a study on N-substituted benzamide derivatives as antitumor agents.[2] |

Experimental Protocol: Molecular Docking

The following protocol outlines the methodology used to perform molecular docking of the synthesized benzamide derivatives against HDAC2 and HDAC8.

-

Protein Preparation:

-

The crystal structures of HDAC2 and HDAC8 were obtained from the Protein Data Bank (PDB).

-

Water molecules and original ligands were removed from the protein structures.

-

Hydrogen atoms were added to the protein structures, and charges were assigned.

-

The protein structures were then minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structures of the synthesized compounds were drawn using appropriate chemical drawing software.

-

The structures were converted to 3D and their energy was minimized using a suitable force field.

-

Gasteiger charges were assigned to the ligand atoms.

-

-

Docking Simulation:

-

A molecular docking software (e.g., AutoDock) was used to perform the docking simulations.

-

A grid box was defined around the active site of the HDAC enzymes, encompassing the zinc-binding domain.

-

The docking was performed using a genetic algorithm to search for the best binding poses of the ligands.

-

The results were clustered and ranked based on their binding energy. The pose with the lowest binding energy was selected for further analysis.

-

-

Analysis of Docking Results:

-

The binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein were visualized and analyzed.

-

The docking results were correlated with the experimental biological activity data to understand the structure-activity relationship.

-

Visualizations

Caption: Generalized signaling pathway of HDAC inhibition.

Caption: Workflow for a typical molecular docking study.

Case Study 2: Substituted Benzyl Benzamides as Cholesteryl Ester Transfer Protein (CETP) Inhibitors

Another relevant class of compounds are benzyl benzamides, which have been synthesized and evaluated as inhibitors of Cholesteryl Ester Transfer Protein (CETP).[3] CETP is a key protein in reverse cholesterol transport, and its inhibition is a therapeutic strategy for raising HDL cholesterol levels. Molecular docking was used to elucidate the binding mode of these inhibitors within the CETP binding pocket.[3]

Quantitative Data Summary

The inhibitory activity of the synthesized benzyl benzamide derivatives against CETP was evaluated in vitro.

| Compound ID | CETP Inhibition (%) at 10 μM | IC50 (μM) |

| 8a | 65.4 | 4.6 |

| 8b | 72.8 | 3.1 |

| 8f | 78.5 | 2.4 |

| 8g | 75.2 | 2.8 |

| 8j | 82.2 | 1.3 |

| Table 2: In vitro CETP inhibitory activity of selected benzyl benzamide derivatives. Data sourced from a study on substituted benzyl benzamides as CETP inhibitors.[3] |

Experimental Protocol: Molecular Docking

The protocol for docking benzyl benzamides into the CETP active site is as follows:

-

Protein and Ligand Preparation:

-

The 3D crystal structure of human CETP was obtained from the Protein Data Bank.

-

The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

The 3D structures of the benzyl benzamide derivatives were generated and their energy was minimized.

-

-

Docking and Scoring:

-

Docking was performed using specialized molecular modeling software (e.g., MOE - Molecular Operating Environment).

-

The binding pocket of CETP was identified, and the ligands were docked into this site.

-

A scoring function was used to estimate the binding affinity of each ligand pose, and the top-ranked poses were saved for further analysis.

-

-

Pharmacophore Modeling:

-

A pharmacophore model was generated based on the common features of active CETP inhibitors. This model typically includes features like aromatic rings, hydrogen bond acceptors/donors, and hydrophobic groups.

-

The synthesized compounds were aligned with the pharmacophore model to assess their fit.

-

-

Interaction Analysis:

-

The binding mode of the most active compounds was visualized to identify key interactions with amino acid residues in the CETP binding pocket, particularly within the hydrophobic tunnel.

-

Visualizations

Caption: Role of CETP in lipid transfer and its inhibition.

Caption: Integrated workflow for drug discovery.

Conclusion and Future Directions

While direct in silico data for "Benzamide, N-benzoyl-N-(phenylmethyl)-" is currently unavailable, the methodologies presented in this guide for related benzamide derivatives offer a clear and robust pathway for future research. The case studies on HDAC and CETP inhibitors demonstrate the power of molecular docking and computational modeling to elucidate binding mechanisms, explain structure-activity relationships, and guide the design of more potent and selective therapeutic agents.

Future work on "Benzamide, N-benzoyl-N-(phenylmethyl)-" should begin with the identification of a plausible biological target. Given its structural features, screening against a panel of receptors and enzymes, particularly those with hydrophobic binding pockets, could be a fruitful starting point. Once a target is identified, the in silico workflows detailed herein can be directly applied to predict its binding mode, affinity, and potential for therapeutic development.

References

An In-depth Technical Review of Benzamide, N-benzoyl-N-(phenylmethyl)-

A comprehensive analysis of the synthesis, predicted properties, and potential biological activities of a novel tertiary benzamide.

Introduction

Benzamide, N-benzoyl-N-(phenylmethyl)-, a tertiary benzamide, represents an intriguing yet underexplored molecule within the vast chemical space of benzamide derivatives. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including anticancer, antimicrobial, and antipsychotic agents.[1] The unique structural feature of Benzamide, N-benzoyl-N-(phenylmethyl)- is the tertiary amide nitrogen, which is substituted with two benzoyl groups and one phenylmethyl (benzyl) group. This substitution pattern is expected to impart specific physicochemical properties, such as high lipophilicity and an absence of hydrogen bond donating capability, which could lead to novel biological activities. This technical guide provides a comprehensive review of the existing literature on closely related compounds to infer the synthesis, properties, and potential therapeutic applications of Benzamide, N-benzoyl-N-(phenylmethyl)-, with a particular focus on its potential as a tubulin polymerization inhibitor.

Predicted Physicochemical Properties

Due to the absence of direct experimental data for Benzamide, N-benzoyl-N-(phenylmethyl)-, the physicochemical properties of the closely related analog, N-benzyl-N-phenylbenzamide, are presented below to provide an estimation.

| Property | Predicted Value | Source |

| Molecular Weight | 287.4 g/mol | PubChem[2] |

| XLogP3-AA | 4.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

| Exact Mass | 287.131014166 Da | PubChem[2] |

| Topological Polar Surface Area | 20.3 Ų | PubChem[2] |

| Complexity | 336 | PubChem[2] |

Synthesis and Reaction Mechanisms

The synthesis of Benzamide, N-benzoyl-N-(phenylmethyl)- can be approached through the N-acylation of a secondary amide, a common method for the formation of tertiary amides.

Proposed Synthetic Workflow

References

An In-Depth Technical Guide on Benzamide, N-benzoyl-N-(phenylmethyl)- Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents. This technical guide focuses on a specific, yet versatile, class of these compounds: "Benzamide, N-benzoyl-N-(phenylmethyl)-" and its analogues and derivatives. This class of molecules, characterized by a central N-acyl dibenzylamine core, has demonstrated significant potential across various therapeutic areas, including oncology, metabolic diseases, and infectious diseases. This document provides a comprehensive overview of their synthesis, biological activities, structure-activity relationships (SAR), and the experimental methodologies used in their evaluation.

Core Structure and Physicochemical Properties

The parent compound, Benzamide, N-benzoyl-N-(phenylmethyl)-, possesses a unique tertiary amide structure that imparts high lipophilicity due to its three benzene rings. Unlike secondary amides, it cannot act as a hydrogen bond donor, which significantly influences its interaction with biological targets.

Table 1: Physicochemical Properties of N-Benzylbenzamide and Related Structures

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| N-Benzylbenzamide | 1485-70-7 | C₁₄H₁₃NO | 211.26 | 104-106 | Soluble in Acetone (25 mg/mL)[1][2] |

| Benzamide, N-benzoyl-N-phenyl- | 3027-01-8 | C₂₀H₁₅NO₂ | 301.34 | N/A | N/A |

| Benzamide | 55-21-0 | C₇H₇NO | 121.14 | 125-128 | Soluble in ethanol (50 mg/mL) |

Synthetic Methodologies

The synthesis of N-benzoyl-N-(phenylmethyl)-benzamide and its analogues can be achieved through several established routes. The most common approach involves the N-acylation of a secondary amine precursor.

General Synthesis of N-Benzylbenzamide Derivatives

A prevalent synthetic route involves the reaction of a substituted benzoic acid with a substituted benzylamine. The carboxylic acid is typically activated first.

Experimental Protocol: General Synthesis of N-Benzylbenzamide Derivatives

-

Carboxylic Acid Activation: To a solution of the desired benzoic acid derivative (1 equivalent) in an appropriate aprotic solvent (e.g., chloroform, dichloromethane), a coupling agent such as isobutyl chloroformate (1.1 equivalents) and a non-nucleophilic base like triethylamine (1 equivalent) are added at 0°C under an inert atmosphere (e.g., argon). The reaction is stirred for approximately 1 hour.

-

Amide Bond Formation: The corresponding benzylamine derivative (1 equivalent) is then added to the reaction mixture. The solution is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction mixture is typically washed sequentially with an acidic solution (e.g., 2 M HCl), a basic solution (e.g., 1 M NaOH), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel.

Biological Activities and Structure-Activity Relationships

Derivatives of the "Benzamide, N-benzoyl-N-(phenylmethyl)-" core have been investigated for a range of biological activities.

Tubulin Polymerization Inhibitors with Antitumor Activity

A significant area of research has focused on N-benzylbenzamide derivatives as inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. These compounds often bind to the colchicine binding site on β-tubulin.

Table 2: Anti-proliferative Activity of Selected N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors

| Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |

| 20b | A549 (Lung) | 12 | [3] |

| 20b | HCT-116 (Colon) | 15 | [3] |

| 20b | MCF-7 (Breast) | 27 | [3] |

| 20b | K562 (Leukemia) | 18 | [3] |

Structure-activity relationship (SAR) studies have revealed that substitutions on both the benzoyl and benzyl rings are critical for potent anti-proliferative activity.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.

-

Reagent Preparation: A solution of purified tubulin (e.g., >99% pure bovine tubulin) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol) and kept on ice. Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and diluted to the desired concentrations in polymerization buffer.

-

Assay Setup: The assay is performed in a 96-well plate. The plate is pre-warmed to 37°C. Control wells (vehicle only), positive control wells (e.g., paclitaxel for polymerization enhancement or nocodazole for inhibition), and test compound wells are prepared.[4]

-

Initiation and Measurement: The cold tubulin solution is added to the wells to initiate polymerization by the temperature shift to 37°C. The absorbance at 340 nm is measured kinetically over a period of time (e.g., 60 minutes) in a temperature-controlled spectrophotometer.

-

Data Analysis: The rate of polymerization (Vmax) and the final polymer mass (plateau absorbance) are calculated. The IC₅₀ value for inhibitory compounds is determined by plotting the percentage of inhibition against the compound concentration.

Dual Soluble Epoxide Hydrolase (sEH) and PPARγ Modulators

Certain N-benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor-gamma (PPARγ), presenting a promising therapeutic strategy for metabolic syndrome.

Table 3: In Vitro Activity of a Dual sEH/PPARγ Modulator

| Compound | Target | Assay | Activity | Reference |

| 14c | sEH | Inhibition | IC₅₀ = 0.3 µM | [5] |

| 14c | PPARγ | Activation | EC₅₀ = 0.3 µM | [5] |

The dual activity of these compounds offers a multi-pronged approach to treating conditions like type 2 diabetes and hypertension.

Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This is a fluorescence-based assay to determine the inhibitory activity of compounds against sEH.

-

Reagent Preparation: Recombinant human sEH is diluted in an assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA). A fluorogenic substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), is prepared.[5] Test compounds are prepared in a suitable solvent.

-

Assay Procedure: The enzyme is pre-incubated with various concentrations of the test compound or vehicle control for a short period (e.g., 5-10 minutes) at 30°C.[5]

-

Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the substrate. The fluorescence generated from the hydrolysis of the substrate is monitored over time using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined by non-linear regression analysis.

Experimental Protocol: PPARγ Reporter Gene Assay

This cell-based assay measures the ability of compounds to activate the PPARγ receptor.

-

Cell Culture and Transfection: A suitable cell line (e.g., CV-1 or HEK293) is transiently co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).[6]

-

Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.[7]

-

Luciferase Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The luciferase activity is normalized (e.g., to total protein concentration or a co-transfected control plasmid). The fold activation relative to the vehicle control is calculated, and EC₅₀ values are determined from the dose-response curves.

Anti-parasitic Activity

N-benzoyl-2-hydroxybenzamide derivatives have shown promising activity against various protozoan parasites.

Table 4: Anti-parasitic Activity of N-Benzoyl-2-hydroxybenzamide Derivatives

| Compound | Parasite | IC₅₀ (µM) | Reference |

| 1d | L. donovani | 0.47 | [8] |

| 1r | P. falciparum (K1 strain) | 0.04 | [8] |

These findings highlight the potential for developing novel anti-infective agents from this chemical class.

Conclusion

The "Benzamide, N-benzoyl-N-(phenylmethyl)-" scaffold and its analogues represent a rich source of biologically active compounds with therapeutic potential in diverse areas. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their activity against various biological targets. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring and advancing this promising class of molecules. Further investigation into their mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

- 1. N-BENZYLBENZAMIDE | 1485-70-7 [chemicalbook.com]

- 2. N-Benzylbenzamide = 98 1485-70-7 [sigmaaldrich.com]

- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cytoskeleton.com [cytoskeleton.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4.7. Peroxisome Proliferator-Activated Receptor (PPAR)γ Reporter Gene Assay [bio-protocol.org]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Benzamide, N-benzoyl-N-(phenylmethyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, N-benzoyl-N-(phenylmethyl)-, a tertiary amide, belongs to the broad class of benzamide derivatives. While this specific molecule has not been extensively characterized for its biological activity, the benzamide scaffold is a well-established pharmacophore found in numerous compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and antipsychotic effects. Structurally related benzamide derivatives have been reported to exhibit potent anticancer properties through various mechanisms, such as the inhibition of tubulin polymerization and histone deacetylase (HDAC) activity.

These application notes provide a detailed protocol for a primary in vitro cytotoxicity screening of Benzamide, N-benzoyl-N-(phenylmethyl)- against a panel of human cancer cell lines using the MTT assay. Additionally, a secondary assay protocol is presented to investigate a plausible mechanism of action—HDAC inhibition—based on the known activities of other benzamide-containing compounds.

Disclaimer: The following protocols and proposed mechanisms of action are based on the activities of structurally similar compounds and are intended to serve as a starting point for the investigation of Benzamide, N-benzoyl-N-(phenylmethyl)-.

Primary In Vitro Assay: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3] The concentration of the dissolved formazan is directly proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay

1. Materials and Reagents:

-

Benzamide, N-benzoyl-N-(phenylmethyl)-

-

Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

2. Cell Seeding:

-

Culture human cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Treatment:

-

Prepare a stock solution of Benzamide, N-benzoyl-N-(phenylmethyl)- in DMSO.

-

Perform serial dilutions of the stock solution to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C and 5% CO2.

4. MTT Assay and Absorbance Measurement:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot a dose-response curve of the compound concentration versus the percentage of cell viability.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Hypothetical IC50 Values

The following table summarizes hypothetical IC50 values for Benzamide, N-benzoyl-N-(phenylmethyl)- against various cancer cell lines, as would be determined from the MTT assay.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| HeLa | Cervical Cancer | 25.5 |

| A549 | Lung Cancer | 42.8 |

| MCF-7 | Breast Cancer | 15.2 |

| Doxorubicin (Control) | - | 0.8 |

Secondary In Vitro Assay: Histone Deacetylase (HDAC) Inhibition

Given that many benzamide derivatives exhibit anticancer activity through HDAC inhibition, a secondary assay to investigate this potential mechanism is warranted. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes and induce cell cycle arrest and apoptosis.[4]

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol is based on a fluorometric assay where a substrate containing an acetylated lysine side chain is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore that can be quantified.[5]

1. Materials and Reagents:

-

Benzamide, N-benzoyl-N-(phenylmethyl)-

-

Nuclear extract from treated and untreated cancer cells

-

Fluorometric HDAC Assay Kit (containing HDAC substrate, developer, assay buffer, and a known HDAC inhibitor like Trichostatin A)

-

96-well black microplates

-

Fluorimetric microplate reader

2. Nuclear Extraction:

-

Treat the selected cancer cell line (e.g., MCF-7) with Benzamide, N-benzoyl-N-(phenylmethyl)- at its IC50 concentration for 24 hours.

-

Harvest the cells and perform nuclear extraction using a commercial kit or a standard protocol to isolate nuclear proteins containing HDACs.

-

Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.

3. HDAC Activity Assay:

-

In a 96-well black microplate, add the following to each well:

-

HDAC Assay Buffer

-

Nuclear extract (equal protein amounts for all samples)

-

Benzamide, N-benzoyl-N-(phenylmethyl)- at various concentrations (for in vitro inhibition) or use extracts from pre-treated cells.

-

Include a positive control (Trichostatin A) and a no-enzyme control.

-

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the deacetylation reaction and initiate fluorescence development by adding the developer solution.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

4. Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the percentage of HDAC inhibition using the following formula:

-

% HDAC Inhibition = [1 - (Fluorescence of treated sample / Fluorescence of untreated control)] x 100

-

-

Determine the IC50 value for HDAC inhibition.

Data Presentation: Hypothetical HDAC Inhibition Data

| Compound | Concentration (µM) | % HDAC Inhibition |

| Benzamide, N-benzoyl-N-(phenylmethyl)- | 1 | 15.3 |

| 10 | 48.9 | |

| 50 | 85.1 | |

| Trichostatin A (Control) | 0.1 | 92.5 |

Visualizations

Experimental Workflow

Caption: Workflow for in vitro screening of Benzamide, N-benzoyl-N-(phenylmethyl)-.

Proposed Signaling Pathway: HDAC Inhibition and Apoptosis

Caption: Proposed mechanism of action via HDAC inhibition.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. epigentek.com [epigentek.com]

- 5. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

Application Notes: Benzamide, N-benzoyl-N-(phenylmethyl)- as a Potential Chemical Probe

Disclaimer

Extensive literature searches have not identified a specific, well-characterized protein target for the compound Benzamide, N-benzoyl-N-(phenylmethyl)-. This document, therefore, provides application notes and protocols based on the known biological activities of structurally related N-benzylbenzamide derivatives. The information herein is intended to serve as a guide for researchers to investigate the potential biological activities of Benzamide, N-benzoyl-N-(phenylmethyl)-. The proposed targets and pathways are hypothetical and require experimental validation.

Introduction

Benzamide, N-benzoyl-N-(phenylmethyl)- is a tertiary amide with a unique structural profile. While its direct biological activity has not been extensively reported, the broader class of N-benzylbenzamide derivatives has shown promise in targeting key proteins involved in cellular processes.[1] Notably, derivatives of N-benzylbenzamide have been identified as inhibitors of tubulin polymerization and as inhibitors of the NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA), an important enzyme in Mycobacterium tuberculosis.[2] These findings suggest that Benzamide, N-benzoyl-N-(phenylmethyl)- may serve as a chemical probe to investigate processes regulated by these or similar proteins.

Potential Target Classes and Applications

Based on the activities of structurally related compounds, two potential areas of investigation for Benzamide, N-benzoyl-N-(phenylmethyl)- are proposed:

-

Tubulin Polymerization Inhibition: N-benzylbenzamide derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This activity is crucial for cell division, motility, and intracellular transport. As such, Benzamide, N-benzoyl-N-(phenylmethyl)- could be explored as a potential anti-cancer agent.

-

InhA Inhibition: A novel class of N-benzyl-4-((heteroaryl)methyl)benzamides has been identified as direct inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.[2] This makes Benzamide, N-benzoyl-N-(phenylmethyl)- a candidate for investigation as a potential anti-tubercular agent.

Quantitative Data Summary

As no specific data for Benzamide, N-benzoyl-N-(phenylmethyl)- is available, the following tables provide a template for how to structure and present experimental data once it is generated.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | Concentration (µM) | % Inhibition of Tubulin Polymerization | IC50 (µM) |

| Benzamide, N-benzoyl-N-(phenylmethyl)- | e.g., 1 | e.g., 25% | e.g., 10 |

| e.g., 10 | e.g., 55% | ||

| e.g., 50 | e.g., 85% | ||

| Paclitaxel (Positive Control) | 10 | >95% | <1 |

| DMSO (Vehicle Control) | - | 0% | - |

Table 2: InhA Enzymatic Inhibition Assay

| Compound | Concentration (µM) | % Inhibition of InhA Activity | IC50 (µM) |

| Benzamide, N-benzoyl-N-(phenylmethyl)- | e.g., 1 | e.g., 15% | e.g., 25 |

| e.g., 10 | e.g., 45% | ||

| e.g., 50 | e.g., 70% | ||

| Triclosan (Positive Control) | 1 | >90% | <0.5 |

| DMSO (Vehicle Control) | - | 0% | - |

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of Benzamide, N-benzoyl-N-(phenylmethyl)-.

Protocol 1: Tubulin Polymerization Assay

Objective: To determine the effect of Benzamide, N-benzoyl-N-(phenylmethyl)- on the polymerization of tubulin in vitro.

Materials:

-

Tubulin (porcine brain, >99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

-

GTP (100 mM stock)

-

Benzamide, N-benzoyl-N-(phenylmethyl)- (stock solution in DMSO)

-

Paclitaxel (positive control)

-

DMSO (vehicle control)

-

96-well microplate, clear bottom

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a 2X working solution of tubulin (e.g., 2 mg/mL) in G-PEM buffer. Keep on ice.

-

Prepare serial dilutions of Benzamide, N-benzoyl-N-(phenylmethyl)-, paclitaxel, and DMSO in G-PEM buffer at 2X the final desired concentration.

-

In a pre-chilled 96-well plate, add 50 µL of the 2X compound dilutions.

-

To initiate the reaction, add 50 µL of the 2X tubulin solution containing 2 mM GTP to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Calculate the rate of polymerization and the percentage of inhibition compared to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: InhA Enzymatic Assay

Objective: To determine the inhibitory effect of Benzamide, N-benzoyl-N-(phenylmethyl)- on the enzymatic activity of InhA.

Materials:

-

Recombinant InhA enzyme

-

NADH

-

2-trans-dodecenoyl-CoA (DD-CoA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)

-

Benzamide, N-benzoyl-N-(phenylmethyl)- (stock solution in DMSO)

-

Triclosan (positive control)

-

DMSO (vehicle control)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of Benzamide, N-benzoyl-N-(phenylmethyl)-, triclosan, and DMSO in the assay buffer.

-

In a 96-well plate, add the diluted compounds.

-

Add InhA enzyme to each well and incubate for 15 minutes at room temperature.

-

Add NADH to each well.

-

To initiate the reaction, add the substrate DD-CoA to each well.

-

Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm for 30 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocity for each well.

-

Determine the percentage of inhibition relative to the DMSO control.

-

Calculate the IC50 value from the dose-response curve.

Visualizations

Caption: Potential mechanism of tubulin polymerization inhibition.

Caption: Potential mechanism of InhA inhibition in M. tuberculosis.

Caption: Proposed workflow for evaluating the probe's activity.

References

Application Notes and Protocols for Benzamide, N-benzoyl-N-(phenylmethyl)- in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals